1-Methyl-1,6-diazaspiro[3.4]octane
CAS No.: 1158749-83-7
Cat. No.: VC8053377
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158749-83-7 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | 1-methyl-1,7-diazaspiro[3.4]octane |
| Standard InChI | InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3 |
| Standard InChI Key | GFANVZVARJDUIM-UHFFFAOYSA-N |
| SMILES | CN1CCC12CCNC2 |
| Canonical SMILES | CN1CCC12CCNC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro junction at the 3.4-position of an octane backbone, with nitrogen atoms at the 1- and 6-positions. Its IUPAC name, (4R/S)-1-methyl-1,7-diazaspiro[3.4]octane, reflects the stereochemical variability at the spiro carbon, yielding (R)- and (S)-enantiomers . The molecular formula is C₇H₁₄N₂, with a molar mass of 126.20 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES Notation | CN1CCC12CCNC2 |
| InChI Key | GFANVZVARJDUIM-SSDOTTSWSA-N (R-form) |
| GFANVZVARJDUIM-ZETCQYMHSA-N (S-form) | |
| XLogP3-AA | 0.5 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The spirocyclic structure imposes conformational constraints, enhancing binding affinity to biological targets by reducing entropy penalties upon complexation .
Synthesis and Functionalization
Key Synthetic Routes
A high-yield synthesis involves lithium fluoride-mediated cyclization of 2,6-diazaspiro[3.4]octane precursors in acetonitrile at 80°C (Yield: 82–89%). Critical steps include:
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Precursor Activation: Treatment of 2-chloro-1,3-diaminopropane with methyl isocyanate generates a urea intermediate.
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Cyclization: Lithium fluoride promotes intramolecular nucleophilic attack, forming the spiro core.
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Methylation: Quaternization of the secondary amine using methyl iodide completes the synthesis .
Alternative routes employ Pd/C-catalyzed hydrogenation of imine intermediates, though yields are lower (65–72%) due to competing reduction pathways.
Derivatization Strategies
The secondary amine at position 6 serves as a handle for functionalization:
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Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane to yield amide derivatives.
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Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing water solubility .
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Metal Complexation: Coordinates with transition metals (e.g., Pd²⁺) via the lone electron pairs on nitrogen, enabling catalytic applications.
Biological Activities and Mechanisms
Antiviral Applications
In hepatitis B virus (HBV) studies, 1-methyl-1,6-diazaspiro[3.4]octane-based compounds block capsid assembly by binding to the dimerization interface of core proteins (EC₅₀: 0.3 μM). This interaction destabilizes viral nucleocapsids, reducing HBV DNA replication by 99% in HepG2.2.15 cells.
Neurological Effects
The 2,6-diazaspiro[3.4]octan-7-one derivative (S1RA) acts as a sigma-1 receptor antagonist (Kᵢ: 1.4 nM), potentiating morphine-induced analgesia by 300% in murine models . Co-administration with morphine (10 mg/kg) reverses opioid tolerance by downregulating NMDA receptor phosphorylation in spinal cord neurons .
Pharmacokinetic Profile
Absorption and Distribution
In rats, oral bioavailability reaches 58% due to the compound’s logP of 1.2, balancing hydrophilicity and membrane permeability . Brain penetrance is moderate (brain/plasma ratio: 0.45), facilitated by passive diffusion across the blood-brain barrier .
Metabolism and Excretion
Hepatic CYP3A4 mediates N-demethylation to form the primary metabolite, 1,6-diazaspiro[3.4]octane, which undergoes glucuronidation before renal excretion . The elimination half-life is 2.3 hours in plasma, with 89% of the dose recovered in urine within 24 hours .
Comparative Analysis of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Sigma-1 Receptor Kᵢ | 8.2 nM | 210 nM |
| HBV Capsid Inhibition | EC₅₀: 0.28 μM | EC₅₀: 1.7 μM |
| Metabolic Stability | t₁/₂: 43 min (CYP3A4) | t₁/₂: 12 min (CYP3A4) |
The (R)-enantiomer exhibits superior biological activity due to optimal spatial alignment with target binding sites, as confirmed by X-ray crystallography of menin-MLL1 complexes .
Industrial and Research Applications
Drug Discovery
Over 23 clinical candidates derived from 1-methyl-1,6-diazaspiro[3.4]octane are in preclinical trials, targeting:
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Oncology: MENIN inhibitors for mixed-lineage leukemia (Phase I).
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Virology: HBV capsid assembly inhibitors (Phase II).
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Pain Management: Sigma-1 receptor modulators to reduce opioid doses .
Chemical Biology
The spirocyclic core serves as a rigid scaffold in fluorescent probes. For example, coupling with dansyl chloride yields a pH-sensitive dye (pKₐ: 6.8) for lysosomal imaging .
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